molecular formula C10H15FN2 B13535581 4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline

Cat. No.: B13535581
M. Wt: 182.24 g/mol
InChI Key: KIJNDCUOIOUWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is an organic compound that features a fluorine atom, an aminoethyl group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and N,N-dimethylethanolamine.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution to introduce the aminoethyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thiols, amines, and other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Materials Science: It is employed in the development of advanced materials such as polymers and coatings with enhanced properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors to influence signal transduction processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminoethyl)phenol: This compound shares the aminoethyl group but lacks the fluorine atom and dimethylaniline moiety.

    2-Fluoroaniline: This compound contains the fluorine atom but lacks the aminoethyl and dimethylaniline groups.

    N,N-Dimethylaniline: This compound features the dimethylaniline moiety but lacks the fluorine atom and aminoethyl group.

Uniqueness

4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is unique due to the presence of all three functional groups: the fluorine atom, the aminoethyl group, and the dimethylaniline moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C10H15FN2/c1-7(12)8-4-5-10(13(2)3)9(11)6-8/h4-7H,12H2,1-3H3

InChI Key

KIJNDCUOIOUWGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)N(C)C)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.